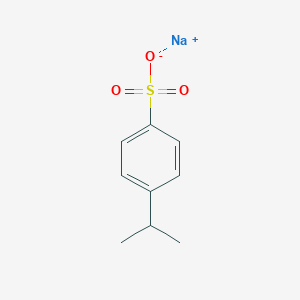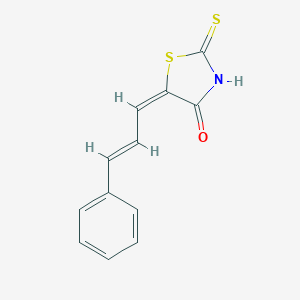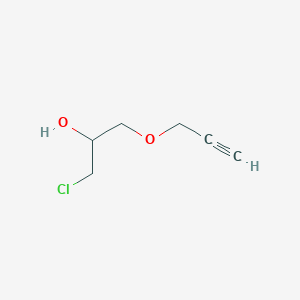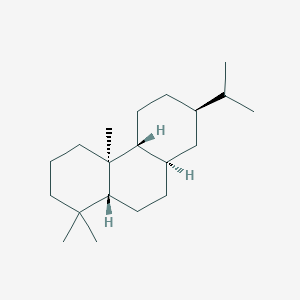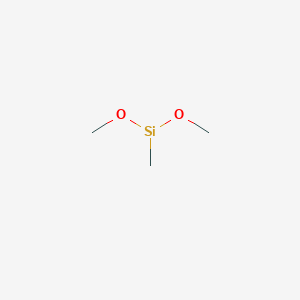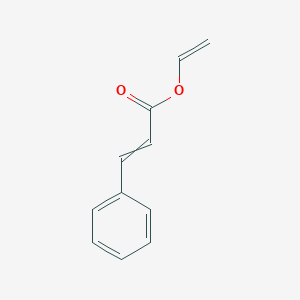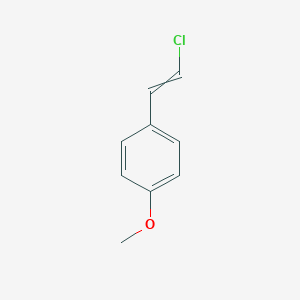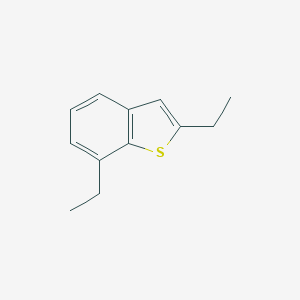
2,7-Diethyl-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diethyl-1-benzothiophene (DEBT) is an organic compound that belongs to the family of benzothiophenes. DEBT is an important compound in the field of organic chemistry and is widely used in scientific research.
Wirkmechanismus
The mechanism of action of 2,7-Diethyl-1-benzothiophene is not fully understood. However, studies have shown that 2,7-Diethyl-1-benzothiophene has the ability to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). 2,7-Diethyl-1-benzothiophene has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication.
Biochemische Und Physiologische Effekte
2,7-Diethyl-1-benzothiophene has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. 2,7-Diethyl-1-benzothiophene has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,7-Diethyl-1-benzothiophene has several advantages for lab experiments, including its stability, availability, and ease of synthesis. However, 2,7-Diethyl-1-benzothiophene also has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 2,7-Diethyl-1-benzothiophene, including its use as a therapeutic agent for the treatment of cancer and other diseases. 2,7-Diethyl-1-benzothiophene could also be studied for its potential use in the development of new materials, such as OLEDs and OPVs. Further research is needed to fully understand the mechanism of action of 2,7-Diethyl-1-benzothiophene and its potential applications in various fields.
Conclusion:
In conclusion, 2,7-Diethyl-1-benzothiophene (2,7-Diethyl-1-benzothiophene) is an important compound in the field of organic chemistry and has various scientific research applications. 2,7-Diethyl-1-benzothiophene can be synthesized through various methods and has been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases. 2,7-Diethyl-1-benzothiophene has several advantages for lab experiments, including its stability, availability, and ease of synthesis. Further research is needed to fully understand the mechanism of action of 2,7-Diethyl-1-benzothiophene and its potential applications in various fields.
Synthesemethoden
2,7-Diethyl-1-benzothiophene can be synthesized through various methods, including the Friedel-Crafts reaction, the Suzuki coupling reaction, and the Stille coupling reaction. The Friedel-Crafts reaction involves the reaction of benzene with 2,7-diethylthiophene in the presence of a Lewis acid catalyst. The Suzuki coupling reaction involves the reaction of 2,7-diethylbromothiophene with phenylboronic acid in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of 2,7-diethylbromothiophene with tributyltin hydride in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2,7-Diethyl-1-benzothiophene has various scientific research applications, including its use as a building block in the synthesis of pharmaceuticals and agrochemicals. 2,7-Diethyl-1-benzothiophene is also used in the development of new materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 2,7-Diethyl-1-benzothiophene has also been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
16587-45-4 |
|---|---|
Produktname |
2,7-Diethyl-1-benzothiophene |
Molekularformel |
C12H14S |
Molekulargewicht |
190.31 g/mol |
IUPAC-Name |
2,7-diethyl-1-benzothiophene |
InChI |
InChI=1S/C12H14S/c1-3-9-6-5-7-10-8-11(4-2)13-12(9)10/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
MJSFKUIPYUXCFK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC2=C1SC(=C2)CC |
Kanonische SMILES |
CCC1=CC=CC2=C1SC(=C2)CC |
Synonyme |
2,7-Diethylbenzo[b]thiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



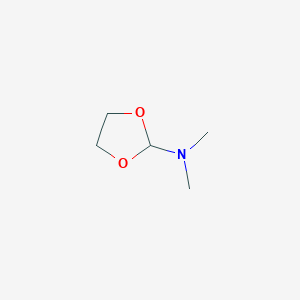
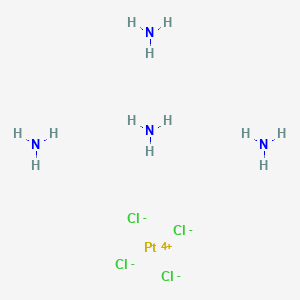
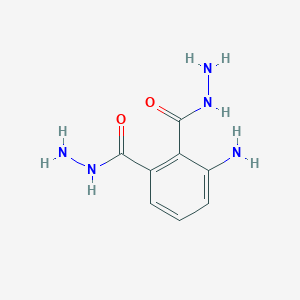
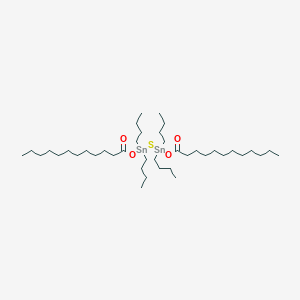
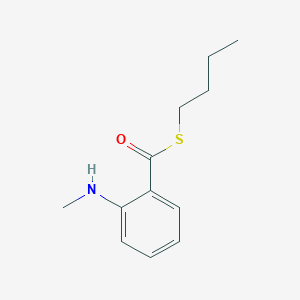
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
